
Argon;cadmium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argon;cadmium is a compound that combines the noble gas argon with the transition metal cadmium. Argon, with the atomic number 18, is a colorless, odorless, and inert gas that makes up about 0.93% of the Earth’s atmosphere . Cadmium, with the atomic number 48, is a soft, bluish-white metal known for its toxicity and use in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The preparation of argon;cadmium involves the reaction of cadmium with argon under specific conditions. One common method is the use of a high-temperature furnace where cadmium is heated in the presence of argon gas. The reaction typically occurs at temperatures above 300°C, resulting in the formation of cadmium argon compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as atomic absorption spectrometry (AAS) and graphite furnace atomic absorption spectrometry (GFAAS). These methods allow for precise control over the reaction conditions and the purity of the final product .
化学反応の分析
Types of Reactions: Argon;cadmium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO) at elevated temperatures . It also reacts with halogens such as chlorine and bromine to form cadmium halides (CdCl₂ and CdBr₂) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, halogens (chlorine, bromine, iodine), and acids such as hydrochloric acid and hydrobromic acid. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include cadmium oxide (CdO), cadmium chloride (CdCl₂), cadmium bromide (CdBr₂), and cadmium iodide (CdI₂). These compounds have various applications in different fields, including electronics, pigments, and coatings .
科学的研究の応用
Chemistry: In chemistry, argon;cadmium is used as a reagent in various analytical techniques, including atomic absorption spectrometry (AAS) and graphite furnace atomic absorption spectrometry (GFAAS). These techniques are used to analyze the presence of cadmium in different samples, such as environmental and biological samples .
Biology: In biology, this compound is studied for its effects on living organisms, particularly its toxicity and impact on cellular processes. Research has shown that cadmium can interfere with various biological pathways, leading to adverse health effects .
Medicine: In medicine, this compound is used in certain diagnostic and therapeutic applications. For example, cadmium-based compounds are used in imaging techniques to detect and monitor diseases .
Industry: In industry, this compound is used in the production of pigments, coatings, and batteries. Cadmium pigments are known for their bright colors and stability, making them suitable for use in paints and plastics . Cadmium-based batteries, such as nickel-cadmium batteries, are widely used in various electronic devices .
作用機序
The mechanism of action of argon;cadmium involves its interaction with various molecular targets and pathways. Cadmium can bind to proteins and enzymes, disrupting their normal function and leading to cellular damage . It can also generate reactive oxygen species (ROS), causing oxidative stress and further damaging cellular components .
類似化合物との比較
Similar Compounds: Similar compounds to argon;cadmium include other cadmium-based compounds such as cadmium sulfide (CdS), cadmium carbonate (CdCO₃), and cadmium oxide (CdO). These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to the presence of argon, a noble gas, in its structure. This combination imparts specific properties to the compound, such as increased stability and inertness, making it suitable for certain specialized applications .
特性
CAS番号 |
72052-62-1 |
|---|---|
分子式 |
ArCd |
分子量 |
152.3 g/mol |
IUPAC名 |
argon;cadmium |
InChI |
InChI=1S/Ar.Cd |
InChIキー |
INEQCDHMAVUAJJ-UHFFFAOYSA-N |
正規SMILES |
[Ar].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


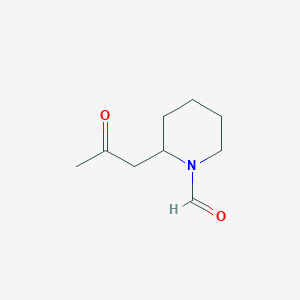
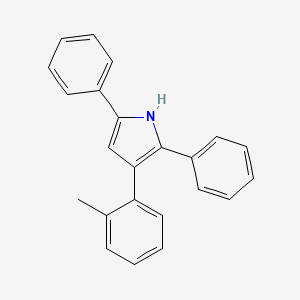
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
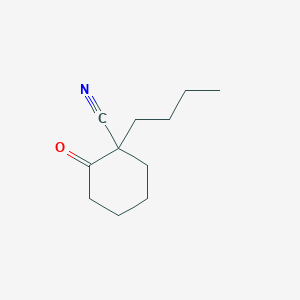
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
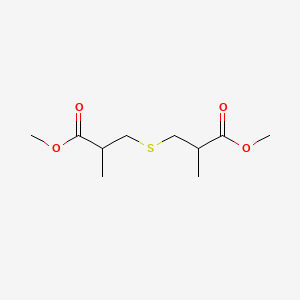
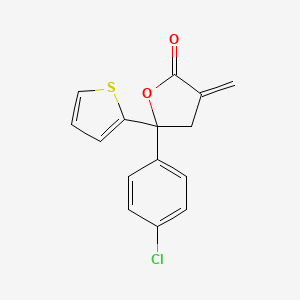
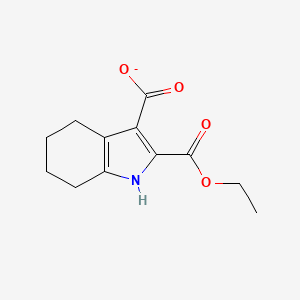
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

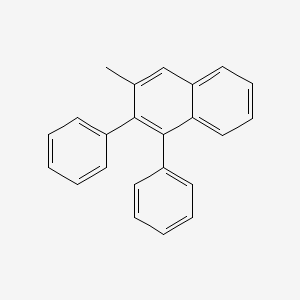
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)

